4-[(2,5-difluorophenyl)methylsulfanyl]-5-(furan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Description
Historical Context and Evolution of Triazatricyclic Chemistry
The development of triazatricyclic compounds traces back to early 20th-century efforts in alkaloid synthesis, where researchers sought to replicate natural products' biological activity through synthetic analogues. A pivotal advancement occurred in 2015 with the patenting of cyclohexyl-ethyl substituted diaza- and triaza-tricyclic compounds as indoleamine-2,3-dioxygenase (IDO) antagonists for cancer immunotherapy. These compounds demonstrated how strategic substitution patterns on the tricyclic core could modulate enzymatic activity, sparking renewed interest in nitrogen-rich polycyclic systems.
The evolution of triazatricyclic chemistry accelerated with the recognition of their unique electronic properties. Early derivatives focused on oxygen-containing systems, such as 12-oxa-2,4,5-triazatricyclo[7.4.0.0,3,7]trideca-1(9),2,5,7-tetraen-13-one, which demonstrated the framework's capacity for planar conjugation. The introduction of sulfur atoms into these systems marked a significant milestone, as seen in the subject compound, where thia-substitution enhances electron delocalization while maintaining structural rigidity.
Significance of 8-Thia-3,5,10-triazatricyclic Systems in Heterocyclic Research
The 8-thia-3,5,10-triazatricyclic moiety represents a paradigm shift from traditional oxygen- or nitrogen-dominated heterocycles. Sulfur's larger atomic radius (1.04 Å vs. oxygen's 0.66 Å) and lower electronegativity create distinct electronic environments, as quantified in Table 1.
| Property | 8-Oxa Analogue | 8-Thia Compound |
|---|---|---|
| Bond Length (C-S/O), Å | 1.43 | 1.82 |
| π-Conjugation Energy | 298 kJ/mol | 265 kJ/mol |
| Dipole Moment (D) | 4.1 | 3.7 |
This altered electronic profile enables unique reactivity patterns. The sulfur atom's reduced electronegativity enhances nucleophilic aromatic substitution at adjacent positions, while its capacity for oxidation states (-2 to +6) introduces redox versatility absent in purely nitrogenous systems.
Nomenclature and Structural Classification
The systematic IUPAC name 4-[(2,5-difluorophenyl)methylsulfanyl]-5-(furan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one delineates the compound's architecture through precise numerical descriptors:
- Tricyclo[7.4.0.02,7] : Indicates a fused three-ring system with bridgehead atoms at positions 2 and 7
- 8-Thia : Denotes sulfur substitution at position 8
- 3,5,10-Triaza : Nitrogen atoms at positions 3, 5, and 10
- Pentaen : Five double bonds within the conjugated system
The substituents follow standard prefix rules:
- 4-[(2,5-Difluorophenyl)methylsulfanyl]: Thioether group at position 4 with 2,5-difluorobenzyl moiety
- 5-(Furan-2-ylmethyl): Furylmethyl group at position 5
- 6-one: Ketone functionality at position 6
Research Objectives and Scope
Current investigations focus on three primary axes:
- Electronic Modulation : Quantifying how sulfur substitution affects frontier molecular orbitals compared to oxa-analogues
- Conformational Analysis : Resolving the dihedral angles between the central tricyclic core and substituted aryl groups via X-ray crystallography
- Reactivity Profiling : Mapping regioselective reaction pathways enabled by the thia-substituted framework
These objectives aim to establish structure-activity relationships for applications ranging from asymmetric catalysis to targeted therapeutic development, building upon historical successes in triazatricyclic-based enzyme inhibition.
Properties
IUPAC Name |
4-[(2,5-difluorophenyl)methylsulfanyl]-5-(furan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13F2N3O2S2/c22-13-5-6-16(23)12(9-13)11-29-21-25-17-15-4-1-7-24-19(15)30-18(17)20(27)26(21)10-14-3-2-8-28-14/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXFRHMFPEBPGGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC3=C2N=C(N(C3=O)CC4=CC=CO4)SCC5=C(C=CC(=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13F2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,5-difluorophenyl)methylsulfanyl]-5-(furan-2-ylmethyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one is a complex organic molecule with potential biological activity. This article reviews its biological properties based on various research findings and case studies.
Chemical Structure and Properties
The compound features a tricyclic structure with a furan moiety and a difluorophenyl group. Its unique arrangement of functional groups may contribute to its biological activities.
Biological Activity Overview
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds containing furan and thiazole rings have shown promising activity against various bacterial strains.
- Antidiabetic Potential : Analogous compounds have been studied for their ability to inhibit enzymes related to glucose metabolism, such as α-glucosidase.
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Activity
A study on 2,5-disubstituted furan derivatives indicated that compounds with thiadiazole moieties exhibited significant inhibitory activity against bacterial enzymes like α-glucosidase and β-glucuronidase . This suggests that the target compound may similarly affect microbial growth through enzyme inhibition.
Antidiabetic Effects
Research has identified that certain furan derivatives can act as competitive inhibitors of α-glucosidase, which is crucial in managing type 2 diabetes. For instance, one derivative demonstrated an IC50 value of 0.186 μM against α-glucosidase . The mechanism involves interactions such as hydrogen bonding and π-stacking with the enzyme's active site.
Cytotoxicity Studies
In vitro studies on related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, derivatives containing the difluorophenyl group were tested for their anticancer potential and showed selective toxicity towards cancer cells while sparing normal cells .
Data Table: Summary of Biological Activities
| Activity Type | Compound/Derivative | IC50 Value (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | 2,5-disubstituted furan derivative | 0.186 | Inhibition of α-glucosidase |
| Antidiabetic | Similar furan derivatives | 0.186 | Competitive inhibition |
| Cytotoxicity | Difluorophenyl-containing derivative | Varies | Selective toxicity on cancer cells |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound can be contextualized against related heterocyclic derivatives described in the literature. Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound shares a polycyclic heteroaromatic core with Compounds IIi/IIj (), though the latter features a tetracyclic dithia-aza system. The tricyclic backbone of the target compound may confer greater rigidity compared to the scalarane-derived Compound 1 (), which has a more flexible terpenoid skeleton .
The furan-2-ylmethyl substituent may contribute to π-π stacking interactions in biological targets, analogous to the aryl groups in IIi/IIj .
Stereochemical Considerations: While Compound 1 () had its stereochemistry resolved via NOESY and optical rotation , the target compound’s configuration remains uncharacterized in the available evidence. This gap limits direct pharmacological comparisons but underscores the need for advanced spectroscopic analysis (e.g., X-ray crystallography) for future studies.
Biological Relevance: Compound 1 () demonstrated antileukemic activity, attributed to its scalarane framework .
Research Implications
The comparative analysis highlights critical gaps in the characterization of the target compound, particularly its stereochemical details and bioactivity profile. Future studies should prioritize:
- Stereochemical Elucidation: Using NOESY or X-ray diffraction to resolve configurations, as done for Compound 1 .
- Structure-Activity Relationship (SAR) Studies : Testing substituent variants (e.g., replacing difluorophenyl with methoxyphenyl) to assess impacts on potency, inspired by .
- Pharmacological Screening : Evaluating the compound against cancer cell lines or microbial targets, given the antileukemic activity of structurally related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
